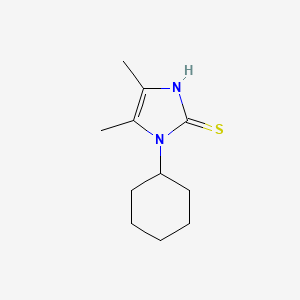
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 . The IUPAC name for this compound is 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol .
Molecular Structure Analysis
The molecular structure of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol consists of a cyclohexyl group attached to the 1-position of an imidazole ring. The imidazole ring also has two methyl groups attached to the 4 and 5 positions, and a thiol group attached to the 2 position .Physical And Chemical Properties Analysis
1-Cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a solid at room temperature . It has a melting point range of 221-223°C . Another source reports a melting point of 187°C .Aplicaciones Científicas De Investigación
Antibacterial Properties
Imidazole derivatives, including 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol , exhibit significant antibacterial activity. Researchers have investigated their potential as antimicrobial agents against various bacterial strains. These compounds interfere with bacterial cell wall synthesis, protein synthesis, or other essential cellular processes, making them promising candidates for combating bacterial infections .
Antifungal Activity
Imidazole-containing compounds have also demonstrated antifungal properties. 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol may inhibit fungal growth by disrupting cell membrane integrity or interfering with fungal enzymes. Researchers continue to explore their efficacy against fungal pathogens .
Anticancer Potential
Certain imidazole derivatives, including our compound of interest, exhibit antitumor activity. They may interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis. Investigating their mechanisms of action and optimizing their efficacy is an active area of research .
Anti-Inflammatory Effects
Imidazole-based molecules can modulate inflammatory responses. By targeting specific pathways or receptors, they may mitigate inflammation associated with autoimmune diseases, allergies, or chronic conditions1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol could contribute to this field .
Metal Chelation and Coordination Chemistry
Imidazole derivatives are excellent ligands for metal ions. They form stable complexes, which find applications in catalysis, drug delivery, and bioinorganic chemistry1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol may participate in metal chelation reactions or serve as a building block for coordination complexes .
Electrochemical Sensors and Biosensors
Researchers explore imidazole-based materials for electrochemical sensing applications. These compounds can detect specific analytes (such as heavy metals, neurotransmitters, or biomolecules) due to their redox properties1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol might contribute to the development of sensitive sensors .
Organic Synthesis and Medicinal Chemistry
Imidazole derivatives serve as versatile intermediates in organic synthesis. Chemists use them to construct more complex molecules, including pharmaceuticals1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol could play a crucial role in designing novel drugs or functional materials .
Photophysical Properties and Luminescence
Certain imidazole-containing compounds exhibit interesting photophysical behavior. They absorb and emit light, making them useful in optoelectronic devices, fluorescent probes, or imaging agents. Investigating the luminescent properties of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol could lead to exciting applications .
Safety and Hazards
Mecanismo De Acción
Target of action
For example, some imidazole derivatives are used as antifungal agents, targeting the fungal cell membrane .
Mode of action
Many imidazole derivatives work by interacting with enzymes or receptors in cells, disrupting their normal function .
Biochemical pathways
Without specific information on 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol, it’s difficult to say which biochemical pathways it might affect. Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability and are usually determined through experimental studies .
Result of action
The effects would depend on the compound’s specific targets and mode of action .
Action environment
Many factors can influence the action, efficacy, and stability of a compound like 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol. These can include the pH of the environment, the presence of other compounds, temperature, and more .
Propiedades
IUPAC Name |
3-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-8-9(2)13(11(14)12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZUQDKXIQSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

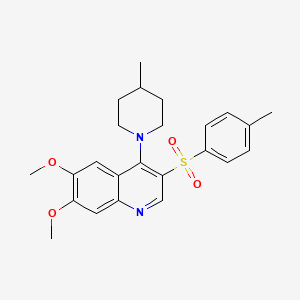

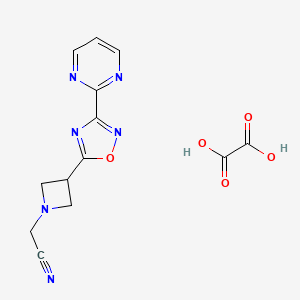
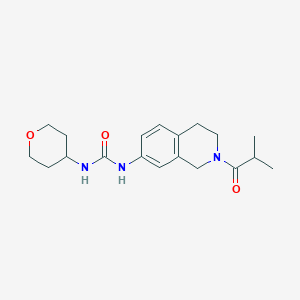
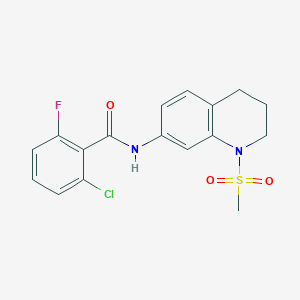
![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)
![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)
![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)
![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)
![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)